Product packaging for 2,2-Dichlorocyclohexanone(Cat. No.:CAS No. 17336-81-1)

2,2-Dichlorocyclohexanone

Cat. No.: B099096
CAS No.: 17336-81-1
M. Wt: 167.03 g/mol
InChI Key: AGFDSLIZRUCCKJ-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclohexanone (CAS RN: 17336-81-1 ) is an organic compound with the molecular formula C6H8Cl2O and a molecular weight of 167.03 g/mol . It is characterized by a cyclohexanone ring structure with two chlorine atoms substituted at the same carbon atom (the 2-position) . This specific substitution pattern is key to its reactivity and utility in synthetic organic chemistry. Its primary research value lies in its role as a precursor for generating reactive oxyallylic cation intermediates . These cations are highly valuable in 4+3 cycloaddition reactions, a method for constructing seven-membered rings . When treated with a base in the presence of various dienes, this compound reacts to form 4+3 cycloadducts in fair to good yields . The resulting bicyclic structures are important scaffolds in natural product synthesis and pharmaceutical research. Furthermore, the compound can serve as a versatile building block for further chemical modifications. The chlorine atoms are potential sites for nucleophilic substitution, and the carbonyl group is susceptible to reduction or other reactions, allowing researchers to synthesize a diverse range of more complex chlorinated or functionalized cyclohexanone derivatives. This product is strictly for research use only and is not intended for human therapeutic or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Cl2O B099096 2,2-Dichlorocyclohexanone CAS No. 17336-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17336-81-1

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

2,2-dichlorocyclohexan-1-one

InChI

InChI=1S/C6H8Cl2O/c7-6(8)4-2-1-3-5(6)9/h1-4H2

InChI Key

AGFDSLIZRUCCKJ-UHFFFAOYSA-N

SMILES

C1CCC(C(=O)C1)(Cl)Cl

Canonical SMILES

C1CCC(C(=O)C1)(Cl)Cl

Synonyms

Cyclohexanone, 2,2-dichloro-

Origin of Product

United States

Synthetic Methodologies for 2,2 Dichlorocyclohexanone and Its Precursors

Direct Chlorination Approaches to Dihalogenated Cyclohexanones

The most straightforward method for preparing 2,2-dichlorocyclohexanone is through the direct chlorination of cyclohexanone (B45756). This process, however, is complicated by the potential for polychlorination, leading to a mixture of products.

Kinetic and Mechanistic Studies of Halogenation

Kinetic studies on the direct chlorination of cyclohexanone and its mono-chlorinated derivatives in carbon tetrachloride have provided insights into the reaction mechanism. The chlorination of 2-chlorocyclohexanone (B41772), catalyzed by hydrogen chloride, is zero order in chlorine and approximately 1.3 order in hydrogen chloride. rug.nlcdnsciencepub.com The order in the ketone substrate is roughly 1.7, a variation attributed to the partial self-association of the ketone, which acts as both a substrate and a basic catalyst in the rate-determining deprotonation step. rug.nlcdnsciencepub.com Deuterium (B1214612) isotope effects also support a mechanism where the enolization of the ketone is the rate-determining step. cdnsciencepub.com

The reaction rate is significantly influenced by the presence of other ketones. For instance, the addition of cyclopentanone (B42830) to the reaction mixture of 2-chlorocyclopentanone (B1584037) increases the rate of chlorination, demonstrating general base catalysis. rug.nlcdnsciencepub.com

Table 1: Kinetic Data for the Chlorination of 2-Chlorocyclohexanone

Reactant Order Value
Chlorine 0
Hydrogen Chloride 1.3
2-Chlorocyclohexanone ~1.7

Data derived from studies in carbon tetrachloride, catalyzed by hydrogen chloride. rug.nlcdnsciencepub.com

Control of Selectivity in Polychlorination Reactions

Controlling the selectivity of the polychlorination of cyclohexanone is a significant challenge. The direct chlorination of 2-chlorocyclohexanone yields a mixture of 2,2-, 2,5-, and 2,6-dichlorocyclohexanone (B13932520). rug.nlcdnsciencepub.com The ratio of these isomers is dependent on the concentrations of the monochloro compound and hydrogen chloride. rug.nlcdnsciencepub.com

Further chlorination can lead to the formation of trichloro and tetrachloro derivatives. For example, even at low conversions of the monochloro compound, the formation of 2,2,6-trichlorocyclohexanone has been observed. rug.nlcdnsciencepub.com The synthesis of 2,2,6,6-tetrachlorocyclohexanone can be achieved by chlorinating cyclohexanone, 2-chlorocyclohexanone, this compound, 2,6-dichlorocyclohexanone, or 2,2,6-trichlorocyclohexanone under anhydrous conditions in the presence of a catalyst. google.com The high reactivity of chlorine radicals can lead to over-chlorination, resulting in a variety of products beyond the desired dichlorinated isomers. vaia.com

Indirect Synthesis Pathways to Access Dichlorocyclohexanone Scaffolds

While direct chlorination is a primary route, indirect methods for synthesizing dichlorocyclohexanone scaffolds have also been explored. One such approach involves the reaction of 2,6-dibromo- or 2,6-dichlorocyclohexanone with other reagents. cia.gov Another method involves a multi-step synthesis to produce trans-1,2-dichlorocyclohexane (B1586812), which could potentially be a precursor to a dichlorocyclohexanone isomer through subsequent oxidation. chemicalbook.com

Formation as a Byproduct in Related Chlorination Processes

This compound and other chlorinated cyclohexanones can be formed as byproducts in various chlorination reactions. For instance, the photochlorination of cyclohexane (B81311) can lead to a mixture of chlorinated products. researchgate.net In the context of water treatment, the chlorination of water containing natural organic matter can lead to the formation of various disinfection byproducts, including chlorinated organic compounds. rsc.orgscispace.com While not specifically mentioning this compound, the formation of various chlorinated species highlights the potential for its incidental synthesis in complex reaction mixtures. nih.gov The chlorination of certain organic precursors in the presence of chlorine can lead to the formation of various chlorinated byproducts, and the specific products formed depend on the starting materials and reaction conditions. who.int

Chemical Reactivity and Advanced Transformations of 2,2 Dichlorocyclohexanone

Nucleophilic Substitution and Addition Reactions

The presence of both a carbonyl group and geminal dichlorides on the same carbon atom dictates the nucleophilic reactivity of 2,2-dichlorocyclohexanone. These functional groups provide two potential sites for nucleophilic attack: the electrophilic carbonyl carbon and the carbon atom bearing the two chlorine atoms.

Reactivity with Diverse Nucleophiles

The reactivity of this compound with nucleophiles is complex and often leads to rearranged products rather than simple substitution or addition. In principle, the carbonyl group is susceptible to attack by nucleophiles such as organometallics, hydrides, amines, and alkoxides. pressbooks.pubmasterorganicchemistry.com Similarly, the carbon atom bonded to two chlorine atoms is an electrophilic center where nucleophilic substitution could potentially occur.

However, for this compound, the most prominent reaction pathway initiated by nucleophiles, particularly basic ones like alkoxides, is the quasi-Favorskii rearrangement (see section 3.2.1). pleiades.onlinemnstate.edu This occurs because the initial nucleophilic addition to the carbonyl group creates a tetrahedral intermediate that readily undergoes rearrangement with the expulsion of a chloride ion.

While direct, stable addition or substitution products are not the typical outcome with basic nucleophiles, reactions with carbon nucleophiles have been observed on derivatives. For instance, the [4+3] cycloadducts formed from this compound can be treated with carbon nucleophiles, leading to alkoxides that then undergo the quasi-Favorskii rearrangement. researchgate.net

Recalcitrance to Specific Addition Reactions

While the parent ketone is highly reactive, certain derivatives of this compound exhibit significant stability and a lack of reactivity, or "recalcitrance," toward specific transformations. Notably, the [4+3] cycloadducts, which are formed from the reaction of this compound with dienes in the presence of a base, are reported to be recalcitrant to nucleophilic addition and cross-metathesis. researchgate.netcsic.eschemspider.com This stability makes further functionalization of these adducts challenging without modifying the structure first, for example, through reduction of the carbonyl group.

Rearrangement Reactions and Mechanistic Investigations

Rearrangements are a hallmark of the reactivity of this compound, particularly under basic conditions. The absence of protons on the α-carbon precludes the formation of a cyclopropanone (B1606653) intermediate typical of the standard Favorskii rearrangement.

Studies on Quasi-Favorskii Rearrangements

The most significant rearrangement of this compound is the quasi-Favorskii rearrangement. This reaction occurs when the ketone is treated with a base, such as an alkoxide, and results in a ring contraction to form a cyclopentane (B165970) carboxylic acid derivative. mnstate.edutdl.org Since this compound has no enolizable α-hydrogens, it cannot form an enolate intermediate. pleiades.onlinethieme-connect.com

Instead, the reaction proceeds via a mechanism first proposed by Tschoubar and Sackur, often called the Semibenzilic mechanism. pleiades.online This pathway involves three key steps:

Nucleophilic addition of the base (e.g., a methoxide (B1231860) ion) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

A concerted 1,2-migration of one of the carbons of the cyclohexane (B81311) ring.

Simultaneous displacement of one of the chloride ions.

This concerted migration and elimination step results in the formation of a ring-contracted ester (in the case of an alkoxide base). mnstate.edu The use of hydroxide (B78521) would yield a carboxylic acid, while an amine would produce an amide. pleiades.online

Other Base-Mediated Transformations

Beyond the direct rearrangement of the parent ketone, base-mediated transformations have also been studied on derivatives of this compound. For example, the cycloadducts resulting from the [4+3] cycloaddition chemistry can be first reduced with a reagent like lithium aluminum hydride (LAH) to the corresponding alcohols. Subsequent treatment of these alcohol products with a strong base, such as potassium hydride, induces a quasi-Favorskii rearrangement in the resulting alkoxide. researchgate.netcsic.eschemspider.com This demonstrates that the underlying carbon skeleton remains susceptible to this type of rearrangement even after the initial cycloaddition reaction.

Cycloaddition Chemistry Involving Dichlorocyclohexanone Derivatives

This compound serves as a precursor to reactive intermediates that can participate in cycloaddition reactions. Specifically, when treated with a base in the presence of a diene, it forms a cyclohexenyl oxyallylic cation. This intermediate readily undergoes a [4+3] cycloaddition reaction to furnish bicyclic systems. researchgate.netcsic.eschemspider.com These reactions have been shown to proceed in fair to good yields with various dienes. csic.es

The general scheme involves the deprotonation and elimination of a chloride ion to form the oxyallyl cation, which is then trapped by the diene in a concerted cycloaddition.

Table 1: Examples of [4+3] Cycloaddition Reactions

Reactant Base Diene Product Type Yield Reference
This compound Base Various Dienes [4+3] Cycloadduct Fair to Good csic.es
2,6-Dibromocyclohexanone Base Various Dienes [4+3] Cycloadduct Fair to Good csic.es

Exploration of [4+3] Cycloaddition Products

The reaction of this compound with a base in the presence of various dienes leads to the formation of [4+3] cycloaddition products, yielding bicyclo[5.3.0]decanone frameworks. This transformation proceeds through the generation of an oxyallyl cation intermediate, which then participates as the three-carbon component in the cycloaddition with a four-carbon diene. The yields of these cycloadducts are reported to be fair to good. researchgate.net The [4+3] cycloaddition of allylic cations with dienes is a potent method for the direct synthesis of seven-membered rings, a structural motif present in numerous biologically active natural products. rsc.orgillinois.edu

The versatility of the [4+3] cycloaddition allows for its application in both intermolecular and intramolecular reactions, as well as in diastereoselective and enantioselective processes. illinois.edu The oxyallyl cations, which are key intermediates in these reactions, can be generated from various precursors, including α,α'-dihaloketones like this compound. illinois.edu The reaction of these intermediates with dienes such as furans, pyrroles, cyclopentadienes, and butadienes provides a direct route to seven-membered ring systems. illinois.edu

Preliminary studies on the cycloadducts derived from this compound suggest a degree of instability. researchgate.net Furthermore, these bicyclic ketones have been observed to be resistant to nucleophilic addition and cross-metathesis reactions. researchgate.net However, reduction of the carbonyl group with lithium aluminum hydride (LAH) followed by treatment with potassium hydride can induce a quasi-Favorskii rearrangement. researchgate.net Additionally, dehalogenation of a derivative of the cycloadduct has been successfully achieved using radical chemistry. researchgate.net

The general structure of the products formed from the [4+3] cycloaddition of this compound with a diene is a dichlorinated bicyclo[5.3.0]decanone. The reaction with furan, for instance, would yield a dichlorinated oxabicyclo[5.3.0]decanone derivative.

Table 1: Examples of [4+3] Cycloaddition Reactions with this compound Precursors

DieneCycloaddition ProductYieldReference
FuranDichlorinated oxabicyclo[5.3.0]decanoneFair to Good researchgate.net
ButadieneDichlorinated bicyclo[5.3.0]decanoneFair to Good researchgate.net

Stereochemical Outcomes of Cycloaddition Reactions

The stereochemistry of cycloaddition reactions is governed by the orbital symmetry of the reacting components. libretexts.orgkharagpurcollege.ac.in These reactions can proceed through two main stereochemical modes: suprafacial, where both new sigma bonds are formed on the same face of the π-system, and antarafacial, where the new bonds are formed on opposite faces. kharagpurcollege.ac.inpressbooks.pub For a cycloaddition to occur under thermal conditions, the Highest Occupied Molecular Orbital (HOMO) of one component must interact constructively with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. kharagpurcollege.ac.in

In the context of the [4+3] cycloaddition, which is electronically related to the [4π + 2π] Diels-Alder reaction, the reaction is considered a [4π(4C) + 2π(3C)] combination. illinois.edu The stereochemical integrity of the reactants is generally maintained in the product due to the concerted nature of the reaction. kharagpurcollege.ac.in The stereoselectivity of these reactions can be influenced by several factors, including the geometry of the diene and the dienophile, as well as the reaction conditions.

The formation of specific diastereomers is a critical aspect of these cycloadditions. catalysis.blog Diastereoselectivity refers to the preferential formation of one diastereomer over others. catalysis.blog In the case of cycloadditions involving cyclic components, such as the oxyallyl cation derived from this compound, the approach of the diene can be influenced by the steric hindrance of the existing ring, leading to the preferential formation of either endo or exo products. kharagpurcollege.ac.in The endo orientation is often favored due to secondary orbital interactions, a principle known as the Alder Endo Rule in Diels-Alder reactions. libretexts.org

While specific stereochemical studies on the cycloaddition products of this compound are not extensively detailed in the provided context, the general principles of cycloaddition stereochemistry suggest that the reaction would proceed with a degree of stereocontrol. The exclusive formation of trans-vicinal dibromo compounds in related electrophilic additions points towards mechanisms that favor specific stereochemical outcomes. rsc.org The development of diastereoselective [4+3] cycloaddition reactions is an active area of research, aiming to control the relative stereochemistry of the newly formed stereocenters in the seven-membered ring. rsc.org

Table 2: General Stereochemical Rules for Cycloaddition Reactions

Electron Pairs (Double Bonds)Thermal ReactionPhotochemical Reaction
Even numberAntarafacialSuprafacial
Odd numberSuprafacialAntarafacial
(Table adapted from pressbooks.pub)

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2,2-dichlorocyclohexanone. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom.

High-Resolution ¹H and ¹³C NMR Studies

High-resolution ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of this compound. In ¹H NMR, the chemical shifts of the protons are influenced by the electronegativity of the adjacent chlorine and oxygen atoms. The methylene (B1212753) (CH₂) groups in the cyclohexanone (B45756) ring exhibit characteristic signals, with their chemical shifts and multiplicities providing information about their proximity to the dichlorinated carbon and the carbonyl group.

¹³C NMR spectroscopy complements the proton data by providing a direct observation of the carbon skeleton. nih.gov The spectrum of this compound is characterized by distinct signals for each of the six carbon atoms in the ring. The carbonyl carbon (C=O) typically appears significantly downfield, while the dichlorinated carbon (CCl₂) also shows a characteristic downfield shift due to the electronegative chlorine atoms. The remaining methylene carbons can be assigned based on their chemical shifts, which are influenced by their distance from the functional groups.

A reference study on deuterated cyclohexanes provides a basis for understanding the complexities of isotope effects on ¹³C NMR chemical shifts, which can be relevant in specific experimental setups. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~200
CCl₂~85
CH₂ (adjacent to C=O)~40
CH₂~25-35
CH₂~25-35
CH₂ (adjacent to CCl₂)~30-40
Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. emerypharma.comharvard.edu Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY experiments reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This allows for the tracing of the proton-proton connectivity network throughout the cyclohexanone ring.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, confirming the assignments made from the one-dimensional spectra. libretexts.org More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range correlations between protons and carbons (over two or three bonds), further solidifying the structural elucidation by showing connections between, for example, the carbonyl carbon and adjacent protons. libretexts.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. msu.edu For this compound, the mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. savemyexams.com

Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, a molecule containing two chlorine atoms will show three main peaks in the molecular ion region:

M⁺: containing two ³⁵Cl atoms.

[M+2]⁺: containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: containing two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.

Fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for cyclic ketones include the loss of small neutral molecules like carbon monoxide (CO) and ethylene (B1197577) (C₂H₄). miamioh.edu The presence of chlorine atoms will also influence the fragmentation, leading to the loss of HCl or chlorine radicals. The analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound (C₆H₈Cl₂O)

Ionm/z (mass-to-charge ratio)Relative Intensity
[C₆H₈³⁵Cl₂O]⁺166~100%
[C₆H₈³⁵Cl³⁷ClO]⁺168~65%
[C₆H₈³⁷Cl₂O]⁺170~10%
Note: The m/z values are for the most abundant isotopes of carbon and hydrogen. The relative intensities are approximate.

Vibrational Spectroscopy (IR and Raman) for Structural Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

In the IR spectrum of this compound, the most prominent absorption band will be the stretching vibration of the carbonyl group (C=O). For a saturated six-membered ring ketone, this peak typically appears around 1715 cm⁻¹. The presence of the electronegative chlorine atoms on the alpha-carbon can shift this frequency slightly. Other characteristic absorptions include the C-H stretching vibrations of the methylene groups in the ring, which are typically observed in the region of 2850-3000 cm⁻¹. libretexts.org The C-Cl stretching vibrations will also be present, usually in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals in Raman than in IR. The C-C bond vibrations of the ring and the C-Cl bonds will have characteristic Raman shifts. chemicalbook.comspectrabase.com In some cases, deuterium (B1214612) labeling can be used to shift specific vibrational frequencies, aiding in the assignment of complex spectra. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=OStretch~1720-1740
C-H (sp³)Stretch2850-3000
C-ClStretch600-800
Note: These are approximate ranges and can be influenced by the specific molecular environment.

Integration of Spectroscopic Data with Chemometric Approaches for Complex Mixtures

In real-world scenarios, this compound may be present in a complex mixture with other compounds. In such cases, the direct interpretation of spectroscopic data can be challenging due to overlapping signals. Chemometrics, which involves the use of statistical and mathematical methods, can be employed to extract meaningful information from such complex datasets. researchgate.netresearchgate.net

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic data (NMR, IR, or Raman) from multiple samples. mdpi.com These methods can help to identify patterns and correlations within the data, allowing for the qualitative identification and quantitative determination of this compound in the mixture. nih.gov For instance, by building a calibration model with known concentrations of the compound, its concentration in unknown samples can be predicted from their spectra. spectroscopyonline.com This integrated approach enhances the power of spectroscopic techniques for the analysis of complex chemical systems.

Theoretical and Computational Chemistry Studies of 2,2 Dichlorocyclohexanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These calculations solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. osti.gov It is widely used to determine the equilibrium geometries and relative energies of different molecular conformations. nih.govaps.org For 2,2-dichlorocyclohexanone, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G*, can predict the preferred three-dimensional structure. researchgate.net

The primary conformation of the cyclohexanone (B45756) ring is the chair form. DFT is employed to optimize the geometry of this and other higher-energy conformers (e.g., boat, twist-boat). The calculations yield the total electronic energies of these structures, from which their relative stabilities can be determined. The presence of two chlorine atoms on the C2 carbon, adjacent to the carbonyl group, significantly influences the molecule's geometry and electronic properties. DFT can precisely model the bond lengths, bond angles, and dihedral angles that define the chair conformation and quantify the energetic differences between axial and equatorial orientations of substituents in related systems.

Table 1: Example of DFT-Calculated Parameters for Cyclohexanone Derivatives This table illustrates the type of data obtained from DFT calculations on substituted cyclohexanones. Values are representative and used for illustrative purposes.

Conformer/ParameterB3LYP/6-31G*PBE0/cc-pVTZ
Chair Conformer Energy --
Relative Energy (kcal/mol)0.000.00
C=O Bond Length (Å)1.2151.211
C1-C2-C3 Angle (°)111.5111.8
Twist-Boat Conformer Energy --
Relative Energy (kcal/mol)+5.5+5.2

Note: Data is illustrative and not from a direct study of this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations investigate static structures, Molecular Dynamics (MD) simulations explore the time-dependent behavior of molecules. MD simulates the motions of atoms and molecules over time by solving Newton's equations of motion, providing insight into conformational changes and interactions. jinr.ru

The cyclohexane (B81311) ring is not rigid; it undergoes conformational interconversions, most notably the chair-flip process that passes through higher-energy twist-boat and boat transition states. MD simulations are an ideal tool for studying these dynamic processes for this compound. ucr.edu By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe the frequency and pathways of these interconversions.

These simulations can also calculate the free energy barriers associated with these transitions, providing a measure of the conformational flexibility of the ring. nih.govnih.gov The results can reveal how the gem-dichloro substitution at the C2 position affects the energy landscape and the rate of conformational exchange compared to unsubstituted cyclohexanone.

MD simulations are also instrumental in studying how molecules interact with their environment. A relevant area of study involves the encapsulation of small chlorinated molecules within the porous structures of zeolites, which can act as catalysts or separation media. asianpubs.org While specific studies on this compound in zeolites are not prominent, research on related compounds like trans-1,2-dichlorocyclohexane (B1586812) provides significant insight. asianpubs.org

In these simulations, the dichlorocyclohexane molecule (the "guest") is placed inside the cavity of a zeolite framework (the "host"). The simulation then reveals how the guest molecule orients itself and which of its conformers is stabilized by the host. rsc.orgcsic.es Studies on trans-1,2-dichlorocyclohexane in NaY zeolite have shown that the interactions with the zeolite framework and its charge-balancing cations strongly influence the conformational equilibrium of the guest molecule. asianpubs.org Specifically, the diequatorial (ee) conformer was found to be favored within the faujasite-type zeolite. asianpubs.org Such findings are critical for understanding and designing materials for catalysis and environmental remediation of chlorinated organic compounds. nih.gov

Prediction of Spectroscopic Parameters from Computational Models

Computational models are highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data or even predict spectra for unknown molecules. nih.gov

For this compound, once the ground-state geometry is optimized using a method like DFT, further calculations can predict its spectroscopic signatures. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Visible spectrum. acs.orgmdpi.com This can help identify the electronic transitions responsible for any observed color or UV absorption.

Furthermore, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental results to confirm the structure and assign specific vibrational modes to the observed peaks, such as the characteristic C=O stretch of the ketone group and the C-Cl stretches. nih.govchemrxiv.org

Table 3: Example of Computationally Predicted Spectroscopic Data This table illustrates the type of spectroscopic data that can be generated computationally for a molecule like this compound.

Spectroscopic ParameterComputational MethodPredicted Value
UV-Vis Absorption
λmax (n→π)TD-DFT (CAM-B3LYP)~300 nm
λmax (π→π)TD-DFT (CAM-B3LYP)~190 nm
Vibrational Frequencies
C=O StretchDFT (B3LYP)1730 cm-1
C-Cl Symmetric StretchDFT (B3LYP)750 cm-1
C-Cl Asymmetric StretchDFT (B3LYP)680 cm-1

Note: Values are representative and based on typical ranges for these functional groups. They require scaling factors for direct comparison with experimental data.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as an Intermediate in the Synthesis of Tetrachlorocyclohexanones

2,2-Dichlorocyclohexanone serves as a key substrate in the synthesis of 2,2,6,6-tetrachlorocyclohexanone. This transformation is achieved through the chlorination of this compound under substantially anhydrous conditions in the liquid phase. The reaction is typically catalyzed by compounds such as collidines, pyridine, or their hydrochloride salts, at temperatures ranging from 60°C to 120°C. google.com This process can also start from cyclohexanone (B45756), proceeding through intermediates like 2-chlorocyclohexanone (B41772) and this compound to ultimately yield the tetrachlorinated product. google.com The production of 2,2,6,6-tetrachlorocyclohexanone is significant as it is a known precursor for the herbicide 2,6-dichlorobenzonitrile. google.com

The chlorination process can be influenced by various factors. For instance, the reaction of cyclohexanone with chlorine can produce a mixture of chlorinated derivatives, including this compound and 2,2,6-trichlorocyclohexanone. researchgate.net Further chlorination of these intermediates leads to the formation of 2,2,6,6-tetrachlorocyclohexanone. google.comresearchgate.net

Derivatization to Other Chlorinated Cyclohexane (B81311) Derivatives

The reactivity of this compound allows for its conversion into a range of other chlorinated cyclohexane derivatives. For example, it is a known byproduct in the synthesis of 2-chlorocyclohexanone and can be catalytically dechlorinated or repurposed. The chlorination of cyclohexanone can also lead to the formation of 2,6-dichlorocyclohexanone (B13932520) and 2,2,6-trichlorocyclohexanone, highlighting the complex product distributions possible from these reactions. google.comcdnsciencepub.com

The reaction of cyclohexanone with hypochlorous acid has been shown to produce this compound among other products. acs.org Furthermore, the chlorination of 2-chlorocyclohexanone can yield this compound as well as other dichloro and trichloro isomers. researchgate.net These reactions underscore the role of this compound as a central, albeit sometimes minor, component in the broader landscape of chlorinated cyclohexanone chemistry.

Utilization in the Construction of Diverse Organic Frameworks

The chemical reactivity of this compound and its derivatives lends itself to the construction of more complex molecular architectures, including spirocyclic compounds and other organic frameworks. Spiro compounds, which feature two rings linked by a single atom, are of significant interest due to their presence in natural products and their wide range of biological activities. unimi.itgoogle.com The synthesis of these complex three-dimensional structures often presents a significant challenge to organic chemists. unimi.it

While direct examples of this compound in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) are not prevalent in the reviewed literature, the broader class of cyclic ketones and their derivatives are fundamental building blocks in organic synthesis. acs.orgnih.govnih.govmdpi.comberkeley.edu The principles of constructing complex molecular scaffolds often rely on the functional group transformations of such versatile intermediates. researchgate.net For instance, the synthesis of spiro[cyclohexane-2-indoline] alkaloids has been achieved through a direct spirocyclization approach, demonstrating the strategic manipulation of cyclic ketone-type intermediates. nih.gov The development of cascade reactions, such as the Michael-Michael-aldol reaction, has also enabled the efficient synthesis of spirooxindole derivatives from heterocyclic precursors. rsc.org

Precursor for Agrochemical and Pharmaceutical Intermediates

The utility of this compound extends to its role as a precursor for intermediates in the agrochemical and pharmaceutical industries. Chlorinated compounds, in general, are integral to the synthesis of a wide array of bioactive molecules. acs.org For example, chlorinated phenols, which can be synthesized from chlorinated cyclohexanones, are commercially important and used in various applications. mdpi.comchimicatechnoacta.ru

The synthesis of agrochemicals often involves the use of specialized intermediates to build the final active ingredients. vandemark.comstraitsresearch.comscimplify.com While direct, large-scale applications of this compound as a primary agrochemical precursor are not extensively detailed, its position within the family of chlorinated cyclohexanones suggests its potential as a starting material or intermediate. google.com The development of novel synthetic methodologies is crucial for creating the complex molecular structures often found in modern pharmaceuticals and agrochemicals. researchgate.net Reactive intermediates, such as this compound, play a pivotal role in these synthetic strategies. uobasrah.edu.iq

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The direct synthesis of 2,2-dichlorocyclohexanone is straightforward, but controlling stereochemistry on the cyclohexyl ring during its formation or in subsequent reactions presents a considerable challenge. Future research should focus on developing catalytic asymmetric methods that can generate chiral, non-racemic derivatives of this compound.

One promising avenue is the use of chiral auxiliaries . These are enantiomerically pure compounds temporarily attached to the substrate to direct the stereochemical course of a reaction. sigmaaldrich.comnih.govyork.ac.uk For instance, a chiral auxiliary derived from an amino alcohol could be used to form a chiral enamine or imine from a precursor cyclohexanone (B45756). Subsequent diastereoselective dichlorination at the α-position, followed by removal of the auxiliary, could provide access to enantiomerically enriched substituted 2,2-dichlorocyclohexanones. The effectiveness of this approach relies on the auxiliary's ability to shield one face of the enamine intermediate. sigmaaldrich.comnih.gov

Organocatalysis offers another powerful strategy for asymmetric α-functionalization of carbonyl compounds. jst.go.jp Chiral primary or secondary amines, such as those derived from cinchona alkaloids or prolinol, can catalyze the asymmetric chlorination of ketones and β-keto esters. jst.go.jpcore.ac.ukmdpi.com While current methods have shown moderate to high enantioselectivities for monochlorination, extending these to a controlled dichlorination remains a significant hurdle. jst.go.jp Future work could explore novel organocatalysts designed to facilitate a second stereocontrolled chlorination or to perform kinetic resolution of a racemic monochloro-intermediate.

Catalyst TypePotential ApplicationAnticipated Challenge
Chiral Auxiliaries (e.g., Evans, Pseudoephenamine)Diastereoselective dichlorination of auxiliary-bound cyclohexanoneStoichiometric use of auxiliary; cleavage without racemization
Chiral Amine Organocatalysts (e.g., Prolinol-based)Enantioselective dichlorination via enamine catalysisControlling the second chlorination; catalyst inhibition
Chiral Phase-Transfer CatalystsAsymmetric chlorination under biphasic conditionsAchieving high enantioselectivity for dichlorination
Chiral Lewis Acids (e.g., Ti, Cu complexes)Catalytic asymmetric chlorination of silyl (B83357) enol ethersCatalyst loading and turnover for dichlorinated products mdpi.com

This table outlines potential catalytic strategies for the stereoselective synthesis of this compound derivatives.

The development of such stereoselective routes would be transformative, providing access to valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. beilstein-journals.org

Advanced Mechanistic Investigations of Complex Transformations

The Favorskii rearrangement of cyclic α-halo ketones, which leads to ring-contracted carboxylic acid derivatives, is a cornerstone of this compound's reactivity. wikipedia.orgpurechemistry.orgddugu.ac.in For α,α-dihaloketones lacking α'-hydrogens, the reaction proceeds through a quasi-Favorskii (or semi-benzilic) rearrangement . wikipedia.orgresearchgate.netnih.gov This pathway is believed to involve nucleophilic attack at the carbonyl carbon, followed by a concerted 1,2-migration of a carbon atom and expulsion of a halide ion. ddugu.ac.inresearchgate.net

Despite this general understanding, the finer details of the mechanism, particularly the nature of the transition state, warrant deeper investigation. Advanced mechanistic studies could employ a combination of kinetic analysis, isotope labeling, and computational modeling to elucidate the precise sequence of events. For example, a heavy-atom kinetic isotope effect study using ¹³C could pinpoint the rate-determining step—whether it is the initial nucleophilic attack or the subsequent rearrangement.

Mechanistic QuestionProposed Investigative ToolExpected Insight
Concerted vs. Stepwise RearrangementDFT Transition State Analysis aalto.fisci-hub.seIdentification of intermediates; calculation of activation barriers.
Rate-Determining StepKinetic Isotope Effect StudiesClarification of which bond-breaking/forming event is slowest.
Stereoelectronic RequirementsConformational Analysis of SubstratesUnderstanding how the anti-periplanar alignment of the migrating bond and leaving group is achieved. nih.gov
Influence of SolventSolvatochromic and Kinetic StudiesQuantifying the role of solvent polarity in stabilizing charged intermediates or transition states.

This table summarizes key mechanistic questions regarding transformations of this compound and the advanced methods to address them.

Exploration of New Reactivity Profiles for Further Derivatization

Beyond the classic Favorskii rearrangement, the gem-dichloro functionality in this compound is a latent carbonyl group and a handle for diverse transformations. Exploring its reactivity with a wider range of nucleophiles and electrophiles could unlock novel synthetic pathways.

One area of interest is its use in cycloaddition reactions . For example, base-induced elimination of HCl from this compound could generate a reactive oxyallyl cation intermediate, which can be trapped by dienes in a [4+3] cycloaddition to form seven-membered rings. researchgate.net This provides a powerful method for rapidly constructing complex polycyclic systems that are otherwise difficult to access.

The two chlorine atoms can also be substituted sequentially or simultaneously by various nucleophiles. iitk.ac.in While simple hydrolysis or alkoxidation leads to α-hydroxy or α-alkoxy ketones, reactions with softer nucleophiles like thiols or stabilized carbanions could lead to a wider array of functionalized cyclohexanones. The stereochemical outcome of these SN2-type reactions is governed by stereoelectronic effects, such as the requirement for a backside attack, which can be complex in a constrained cyclic system. chemistrysteps.commasterorganicchemistry.com

Furthermore, the gem-dichloro group can serve as a precursor to other functionalities. Reductive dehalogenation can yield the parent cyclohexanone, while more controlled reductions might provide access to the monochlorinated ketone. Radical-based reactions, initiated photochemically or with a radical initiator, could also lead to novel C-C bond formations. For instance, radical cyclization of tethered alkenes onto the dichlorinated carbon could be a viable strategy for constructing bicyclic systems. researchgate.net

Deeper Computational Insight into Excited State Chemistry and Reaction Pathways

The photochemistry of ketones is a rich field, often involving α-cleavage (Norrish Type I) or hydrogen abstraction reactions. huji.ac.ilnih.gov The presence of two chlorine atoms at the α-position is expected to significantly influence the excited-state dynamics of this compound. Computational methods are uniquely suited to explore these transient and complex processes. umich.edu

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules. researchgate.netnih.govnih.gov TD-DFT calculations could be used to predict the UV-Vis absorption spectrum of this compound and identify the nature of its low-lying excited states (e.g., n→π* or σ→σ* transitions). This information is crucial for understanding the initial step of any photochemical reaction. huji.ac.ilresearchgate.net

Following initial excitation, the molecule can relax through various pathways, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay back to the ground state via conical intersections. diva-portal.orgrug.nl Semiclassical trajectory surface hopping simulations can model these dynamics, predicting the lifetimes of excited states and the quantum yields of different photochemical products. rug.nl For this compound, key questions to be addressed computationally include:

Does photoexcitation lead to C-Cl bond homolysis to generate a chlorine radical and an α-keto radical?

Can the molecule undergo a photo-Favorskii reaction, a process known for other α-haloketones? wikipedia.org

How does the chlorine substitution affect the rates of intersystem crossing to the triplet state, where many ketone photoreactions occur? huji.ac.il

Computational studies have already been applied to understand the photophysics of related chlorinated cyclohexanones, showing that chlorine substitution can significantly impact excited-state relaxation processes and nonlinear optical properties. researchgate.net Extending these investigations to this compound would provide a molecular-level picture of its photochemistry, guiding the design of new light-induced reactions and applications. diva-portal.orgfrontiersin.orgrsc.org

Q & A

Q. What are the common synthetic routes for 2,2-dichlorocyclohexanone, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is synthesized via chlorination of cyclohexanone derivatives. A documented route involves photochemical irradiation (3000–4000 Å light) of 2-chlorocyclohexanone, though reproducibility challenges arise due to side reactions and polymer formation . Optimization includes controlling temperature (e.g., ice-water cooling) and monitoring reaction progress via gas chromatography (GC) with retention time comparisons (e.g., relative retention factor Rf = 2.0 for this compound vs. 2-chlorocyclohexanone) .

Q. How can this compound be distinguished from other dichlorinated cyclohexanone isomers (e.g., 2,5-dichlorocyclohexanone)?

  • Methodological Answer : Structural differentiation relies on spectroscopic and chromatographic techniques:
  • NMR : The equatorial vs. axial chlorine positions in this compound produce distinct 13C^{13}\text{C} chemical shifts (e.g., carbonyl carbon deshielding due to electron-withdrawing effects).
  • GC Retention Times : this compound exhibits a higher retention time (Rf = 2.0) compared to 4-chlorocyclohexanone (Rf = 1.15) on silicone grease columns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation exposure, as chlorinated ketones may irritate mucous membranes .
  • Store in chemically resistant containers (e.g., glass or PTFE) away from oxidizers. Safety Data Sheets (SDS) for similar compounds (e.g., 4-(dimethylamino)cyclohexanone) recommend emergency eyewash stations and flame-resistant lab coats .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in 1H^1\text{H} NMR or IR spectra often stem from conformational flexibility or solvent effects. For example:
  • Dynamic NMR : Use variable-temperature NMR to detect ring-flipping in cyclohexanone derivatives, which broadens or splits peaks.
  • Computational Modeling : Compare experimental IR carbonyl stretches (~1715 cm1^{-1}) with DFT-calculated vibrational modes to validate assignments .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Side products like polymers or enones (e.g., 2-cyclohexenone) form under uncontrolled irradiation. Mitigation includes:
  • Reaction Quenching : Add radical scavengers (e.g., hydroquinone) to terminate chain reactions.
  • Purification : Use preparative GC or fractional crystallization to isolate this compound from mixtures .

Q. How does this compound serve as a precursor in medicinal chemistry applications?

  • Methodological Answer : Its dichlorinated structure is a key intermediate for bioactive molecules. For example:
  • Uracil Derivatives : React with hydrazine hydrate or 4-chloroaniline to form heterocyclic bases with antibacterial activity, as seen in analogous cyclohexanone-based syntheses .
  • Chiral Templates : The rigid cyclohexane ring enables asymmetric catalysis in β-lactam antibiotic precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.